N-(4-Cyclopropoxy-6-(dimethylamino)pyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-6-(dimethylamino)pyridin-3-YL)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C11H17N3O3S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-6-(dimethylamino)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-14(2)11-6-10(17-8-4-5-8)9(7-12-11)13-18(3,15)16/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
ZXKQZXKQTJKYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-6-(dimethylamino)pyridin-3-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-6-(dimethylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-Cyclopropoxy-6-(dimethylamino)pyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-(dimethylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
AZD0156: A potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.
Uniqueness
N-(4-Cyclopropoxy-6-(dimethylamino)pyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
